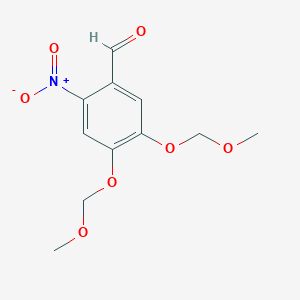

4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde: is an aromatic compound with the molecular formula C₁₁H₁₃NO₇ . It is characterized by the presence of two methoxymethoxy groups and a nitro group attached to a benzaldehyde core. This compound is primarily used in research settings, particularly in the fields of organic synthesis and medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde typically involves the protection of hydroxyl groups followed by nitration and formylation reactions. A common synthetic route includes:

Protection of Hydroxyl Groups: The starting material, 4,5-dihydroxybenzaldehyde, is treated with methoxymethyl chloride in the presence of a base such as sodium hydride to form 4,5-bis(methoxymethoxy)benzaldehyde.

Nitration: The protected benzaldehyde is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position, yielding this compound.

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions: 4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: The methoxymethoxy groups can be substituted under acidic or basic conditions to yield different derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in alkaline conditions, chromium trioxide in acetic acid.

Substitution: Acidic or basic hydrolysis conditions.

Major Products:

Reduction: 4,5-Bis(methoxymethoxy)-2-aminobenzaldehyde.

Oxidation: 4,5-Bis(methoxymethoxy)-2-nitrobenzoic acid.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Radiopharmaceutical Synthesis

One prominent application of 4,5-bis(methoxymethoxy)-2-nitrobenzaldehyde is as a precursor in the synthesis of radiopharmaceuticals for positron emission tomography (PET). Its derivatives have been utilized to create fluorine-18 labeled compounds, which are crucial for imaging in nuclear medicine. The compound's ability to undergo radiofluorination under mild conditions makes it an attractive choice for automated synthesis processes in radiopharmaceutical production. For instance, the synthesis of fluorine-18 labeled catecholamines has been reported using this compound, achieving high yields and stability under optimized conditions .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block. It can be modified to produce various derivatives that exhibit biological activity. For example, it has been used in the synthesis of photolabile protecting groups and optically sensitive monomers, which are essential in the development of advanced materials and pharmaceuticals . Additionally, it plays a role in the synthesis of nitroveratryl protected compounds that are valuable in the preparation of amino sugars .

Photochemistry

Photochemical Properties

The photochemical behavior of this compound has been studied extensively. Its ability to undergo photoinduced conversion into nitroso derivatives is significant for applications in photochemistry. The compound exhibits distinct absorption characteristics and can form triplet states upon excitation with UV light . This property is particularly useful in developing light-sensitive materials and systems that require precise control over chemical reactions initiated by light.

Case Study 1: Radiopharmaceutical Development

In a study focused on developing new fluorine-18 labeled benzaldehydes, researchers synthesized various derivatives of this compound to evaluate their efficiency as precursors for radiolabeling. The results indicated that these compounds provided stable radiofluorination yields under optimal conditions (up to 83% yield), highlighting their potential in PET imaging applications .

Case Study 2: Synthesis of Photolabile Protecting Groups

Another study investigated the use of this compound in creating photolabile protecting groups for amino acids. The resulting compounds demonstrated effective release upon UV irradiation, showcasing their utility in controlled drug delivery systems and bioconjugation strategies .

Mecanismo De Acción

The mechanism of action of 4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde is primarily related to its functional groups:

Nitro Group: The nitro group can undergo reduction to form an amino group, which can interact with various biological targets.

Aldehyde Group: The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes.

Methoxymethoxy Groups: These groups can be hydrolyzed to reveal hydroxyl groups, which can participate in hydrogen bonding and other interactions.

Comparación Con Compuestos Similares

4,5-Dimethoxy-2-nitrobenzaldehyde: Similar structure but with methoxy groups instead of methoxymethoxy groups.

2-Nitrobenzaldehyde: Lacks the methoxymethoxy groups, making it less sterically hindered.

4,5-Dihydroxy-2-nitrobenzaldehyde: Contains hydroxyl groups instead of methoxymethoxy groups, making it more reactive in certain conditions.

Uniqueness: 4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde is unique due to the presence of methoxymethoxy groups, which provide steric protection and influence the compound’s reactivity and solubility. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Actividad Biológica

4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde, a compound with the CAS number 874518-60-2, is a substituted benzaldehyde that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by two methoxymethoxy groups and a nitro group attached to a benzaldehyde backbone. The presence of these functional groups may influence its solubility and reactivity, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that analogs of compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar aryl structures possess inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The presence of electron-withdrawing groups, such as nitro or aldehyde groups, enhances this activity by stabilizing reactive intermediates during microbial metabolism .

Antitumor Activity

Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties. The mechanism is thought to involve the induction of apoptosis in cancer cells through the activation of caspase pathways. In vitro assays have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines, indicating potential as chemotherapeutic agents .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby disrupting cellular functions in pathogens or cancer cells.

- Reactive Oxygen Species (ROS) Generation : The nitro group can facilitate the generation of ROS, leading to oxidative stress in targeted cells, which is a common pathway for inducing apoptosis .

- Interaction with Cellular Receptors : There is potential for interaction with specific receptors that modulate cell signaling pathways related to growth and survival.

Study on Antimicrobial Activity

In a study published in PubMed, researchers explored various benzaldehyde derivatives for their antimicrobial properties. They found that compounds with similar structures to this compound exhibited significant inhibition against Gram-positive bacteria. The study highlighted the importance of substituents in enhancing bioactivity against resistant strains .

Study on Antitumor Effects

A research article indicated that certain derivatives of nitrobenzaldehydes showed promising results in inhibiting tumor growth in vitro. The study utilized various cancer cell lines and demonstrated that these compounds could reduce cell viability significantly compared to controls. Further investigations into the apoptotic pathways activated by these compounds are ongoing .

Comparative Analysis

A comparative analysis of similar compounds reveals that while many substituted benzaldehydes show biological activity, the specific arrangement and type of substituents directly influence their potency. Below is a summary table comparing selected compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Two methoxymethoxy groups, one nitro | Antimicrobial, antitumor |

| 4-Nitrobenzaldehyde | One nitro group | Moderate antimicrobial |

| 3-Methoxy-4-hydroxybenzaldehyde | Hydroxy and methoxy groups | Weak antitumor |

| 4-(Trifluoromethyl)benzaldehyde | Trifluoromethyl group | High antimicrobial |

Propiedades

IUPAC Name |

4,5-bis(methoxymethoxy)-2-nitrobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO7/c1-16-6-18-10-3-8(5-13)9(12(14)15)4-11(10)19-7-17-2/h3-5H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKCSMXQWQAGMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.